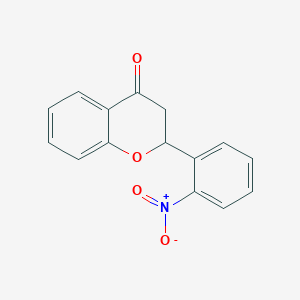
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is notable for its unique structure, which includes a dioxane ring and a hydroxymethyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Attachment of the Dioxane Ring: The dioxane ring is attached through a cyclization reaction, which involves the formation of a six-membered ring containing oxygen atoms.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Ammonia, amines, halogens
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it may act as an analog of natural nucleotides, interfering with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific pathways involved depend on the context of its use and the target cells or organisms.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)- is unique due to its specific structural features, including the dioxane ring and hydroxymethyl group. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
104548-79-0 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-18-2-5(1-16)19-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |
InChI Key |
QISYBHKFILRQPT-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=NC3=C2N=C(NC3=O)N)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


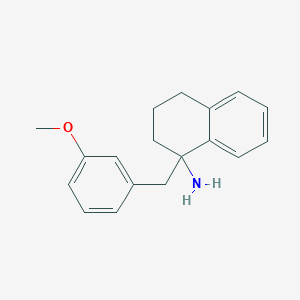

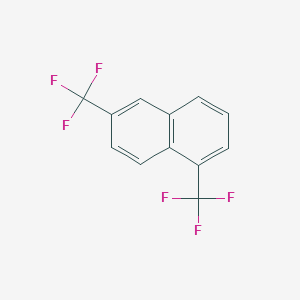
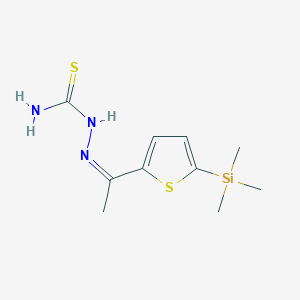
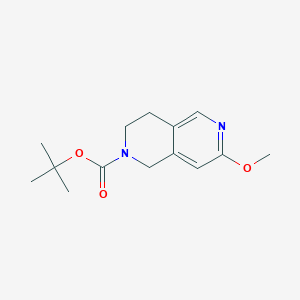
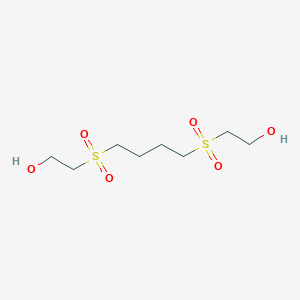
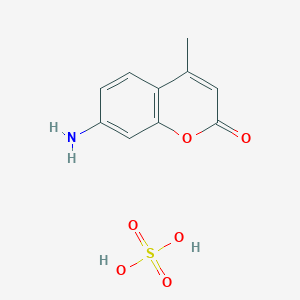


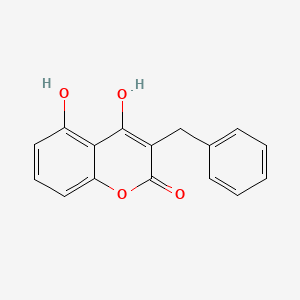

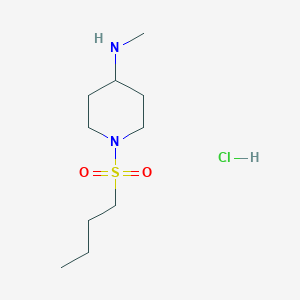
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
